molecular formula C7H15F3O3SSi B140502 Tert-butyldimethylsilyl trifluoromethanesulfonate CAS No. 69739-34-0

Tert-butyldimethylsilyl trifluoromethanesulfonate

Cat. No.: B140502
CAS No.: 69739-34-0
M. Wt: 264.34 g/mol
InChI Key: WLLIXJBWWFGEHT-UHFFFAOYSA-N
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Description

Tert-butyldimethylsilyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H15F3O3SSi. It is widely used in organic synthesis as a highly reactive silylating agent. This compound is particularly valuable for introducing the tert-butyldimethylsilyl group into various substrates, which can protect functional groups during chemical reactions .

Mechanism of Action

CF3SO3Si(CH3)2C(CH3)3CF_3SO_3Si(CH_3)_2C(CH_3)_3CF3​SO3​Si(CH3​)2​C(CH3​)3​

. This compound plays a significant role in various chemical reactions due to its unique properties and reactivity .

Target of Action

The primary target of Tert-Butyldimethylsilyl Trifluoromethanesulfonate is the reactive groups in organic compounds, particularly hydroxyl groups. The compound acts as a silylating agent, which means it introduces a silyl group (a silicon atom bonded to hydrocarbon groups) into a molecule .

Mode of Action

This compound interacts with its targets by introducing a bulky tert-butyl dimethylsilyl group onto a molecule. This process is known as silylation. The introduction of the silyl group can significantly alter the reactivity of the molecule, enabling it to undergo further chemical reactions .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in the Cope rearrangement and the Morita-Baylis-Hillman reaction. In the Cope rearrangement, it facilitates the transformation of a cis-bis(alkenyl)oxirane to a 2-CF3-4,5-dihydrooxepin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl group, reducing the efficacy of the compound. Therefore, it is typically used under anhydrous conditions . The compound is also sensitive to temperature and is usually stored at low temperatures (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyldimethylsilyl trifluoromethanesulfonate can be synthesized by reacting tert-butyldimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by distillation under reduced pressure to remove any impurities .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl trifluoromethanesulfonate
  • Triisopropylsilyl trifluoromethanesulfonate
  • Triethylsilyl trifluoromethanesulfonate

Uniqueness

Tert-butyldimethylsilyl trifluoromethanesulfonate is unique due to its ability to introduce a bulky tert-butyldimethylsilyl group, which provides steric protection to functional groups. This makes it particularly useful in reactions where other silylating agents may fail to provide adequate protection .

Biological Activity

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is primarily recognized as a versatile reagent in organic synthesis rather than for direct biological activity. This compound serves as a silylation agent, facilitating the protection of hydroxyl groups in alcohols and phenols, which is crucial in the synthesis of various biologically active compounds. Below, we explore its chemical properties, mechanisms of action, and relevant case studies that highlight its role in biological contexts.

  • Molecular Formula : C₉H₁₉F₃O₃S
  • Molecular Weight : 308.39 g/mol
  • Appearance : Colorless to light yellow liquid

The compound features a tert-butyldimethylsilyl group that enhances stability and a trifluoromethanesulfonate group known for its excellent leaving group properties. These characteristics make TBDMSOTf an effective reagent in various organic transformations.

TBDMSOTf operates primarily through an SN2S_N2 mechanism where the trifluoromethanesulfonate group acts as a leaving group. The general reaction can be represented as follows:

ROH+TBDMSOTfR O TBDMS+TfOH\text{ROH}+\text{TBDMSOTf}\rightarrow \text{R O TBDMS}+\text{TfOH}

In this reaction, the alcohol (ROH) reacts with TBDMSOTf to form a silylated product (R-O-TBDMS) and trifluoromethanesulfonic acid (TfOH) as a byproduct. This silylation effectively protects hydroxyl groups, preventing them from participating in unwanted side reactions during subsequent synthetic steps.

Applications in Organic Synthesis

TBDMSOTf is extensively utilized in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its ability to protect hydroxyl groups allows for selective functionalization of other reactive sites within a molecule. This property is especially valuable in the total synthesis of natural products and pharmaceuticals.

Case Studies

  • Synthesis of Glycosides :
    A study demonstrated the use of TBDMSOTf in β-selective glycosylation reactions. The reagent facilitated the formation of glycosides with high selectivity and yield, showcasing its effectiveness in carbohydrate chemistry .
  • Development of Bioactive Scaffolds :
    Research highlighted TBDMSOTf's role in synthesizing various bioactive scaffolds under green chemistry conditions. The compound was used as an activator for reactions that led to the formation of complex structures relevant to drug development .
  • Cancer Research :
    In cancer research, TBDMSOTf has been employed to synthesize small-molecule probes that target specific cancer pathways. These probes are crucial for understanding cancer biology and developing targeted therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPrimary Use
This compound (TBDMSOTf)308.39 g/molSilylation agent
Tert-butyldiphenylsilyl trifluoromethanesulfonate388.48 g/molProtecting group for alcohols

Both TBDMSOTf and its analogs like tert-butyldiphenylsilyl trifluoromethanesulfonate serve similar functions in organic synthesis but differ in their molecular weights and specific applications.

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIXJBWWFGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220034
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-34-0
Record name (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Record name tert-butyldimethylsilyl trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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